Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate
Description
Properties
IUPAC Name |
ethyl 2-(1,2-benzoxazol-3-yl)-2-bromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)9(12)10-7-5-3-4-6-8(7)16-13-10/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZDFBQLGPNILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NOC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate typically involves the reaction of benzo[D]isoxazole with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amide derivatives, while reduction with LiAlH4 can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate has demonstrated significant antimicrobial properties. A study highlighted its effectiveness against multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) indicating potent activity . The compound's structural analogs have been synthesized to optimize antibacterial effects, showcasing its potential as a lead compound for developing new antibiotics.
2. Anticancer Research
The benzisoxazole scaffold, which includes this compound, is known for its role in cancer therapeutics. Research has indicated that derivatives of this compound can inhibit key oncogenic pathways. For instance, compounds derived from the benzisoxazole core have been shown to effectively bind to BRD4, a protein involved in cancer progression, and exhibit anti-proliferative activity against various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the benzisoxazole ring can enhance efficacy and selectivity against cancer cells.
Synthetic Applications
1. Chemical Synthesis
The synthesis of this compound involves several chemical transformations that are significant for organic synthesis. The compound can be utilized as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. The transannulation reactions involving benzo[D]isoxazol-3-amines have been explored to create diverse chemical entities with C–N and C–C bonds, demonstrating the versatility of this compound in synthetic chemistry .
Data Summary
Case Studies
Case Study 1: Antimicrobial Efficacy
In a focused study on antimicrobial agents, this compound was tested against clinical strains of A. baumannii. The results showed that structural modifications could lead to enhanced antibacterial properties, making this compound a candidate for further development as an antibiotic .
Case Study 2: Cancer Therapeutics Development
Another study investigated the binding affinity of benzisoxazole derivatives to BRD4 proteins. The synthesized compounds exhibited significant anti-proliferative activities against leukemia cell lines, indicating their potential as therapeutic agents in oncology . This underscores the importance of this compound as a scaffold for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites. This binding can disrupt the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
Structural Differences :
- Heterocycle : Replaces benzo[d]isoxazole with benzo[d]thiazole (sulfur instead of oxygen/nitrogen in the fused ring).
- Substituents: Features a cyano (-CN) group instead of bromine at the α-position.
- Additional Group : Incorporates an indole moiety linked to the thiazole ring.
Implications :
Fluorinated Benzoisoxazole Derivatives (e.g., 144598-75-4 and 1199589-74-6)
Structural Differences :
- Substituents : Fluorine atoms are introduced at specific positions on the benzoisoxazole ring (e.g., 6-fluoro or 5-fluoro).
- Core Structure : Retains the benzo[d]isoxazole ring but lacks the bromoacetate group.
Implications :
- Fluorination enhances metabolic stability and binding affinity in drug-receptor interactions due to increased electronegativity and steric effects .
- The absence of the bromoacetate group limits utility in alkylation reactions but expands applications in antipsychotic drug impurities (e.g., risperidone derivatives) .
Ethyl 2-Bromoisovalerate (CAS: 609-12-1)
Structural Differences :
- Core Structure : Aliphatic bromoester without aromatic heterocycles.
- Branched Chain: Features a 3-methylbutanoate backbone instead of the planar benzoisoxazole system.
Implications :
- The aliphatic structure increases volatility and solubility in non-polar solvents compared to aromatic analogs .
- Bromine’s reactivity here is directed toward simpler alkylation or Grignard reactions, lacking the regioselectivity imparted by the benzoisoxazole ring .
Biological Activity
Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its synthesis, biological activity, and related research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic transformations. The synthetic pathway typically involves the reaction of benzo[D]isoxazole derivatives with bromoacetic acid derivatives, followed by esterification to form the ethyl ester. The chemical structure can be represented as follows:
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its anticancer activity:
The compound has shown significant cytotoxicity in these cell lines, suggesting a potential role as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. The following table details its effectiveness against various microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate antibacterial activity |
| Escherichia coli | 20 | Moderate antibacterial activity |
| Candida albicans | 25 | Limited antifungal activity |
These results indicate that the compound has potential as a broad-spectrum antimicrobial agent, although further studies are necessary to elucidate the precise mechanisms involved.
Case Studies and Research Findings
- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 and HCT-116 cells, where it induced apoptosis through caspase activation .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings demonstrated that it inhibited bacterial growth effectively, particularly against Staphylococcus aureus, suggesting its potential for therapeutic applications in treating bacterial infections .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with various biological targets, including CDK4, which is crucial for cell cycle regulation. This interaction may explain its observed effects on cell proliferation and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
